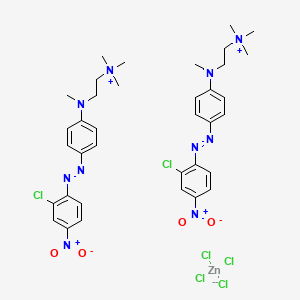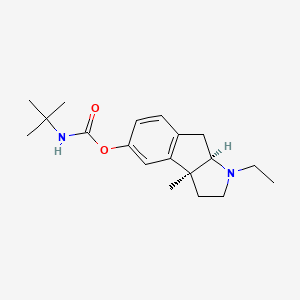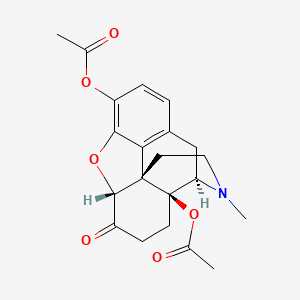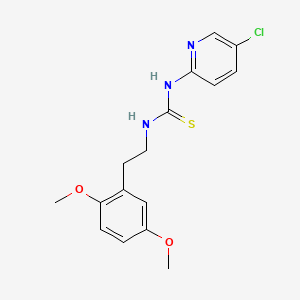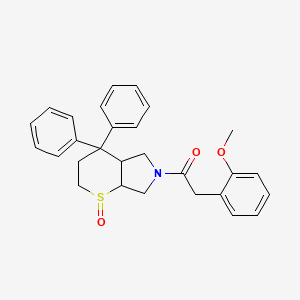
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include bis(2-hydroxyethyl)amine, o-toluidine, and dimethylaminobenzaldehyde. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to maintain precise control over the reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a fluorescent marker in imaging studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Applied in the development of advanced materials and as a dye in textile manufacturing.
Mecanismo De Acción
The mechanism of action of Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **4-((4-(bis(2-hydroxyethyl)amino)phenyl)(cyano)methylene)-2,5-dibromo-cyclohexadien-1-ylidene]malonitrile
- **4-((4-(bis(2-hydroxyethyl)amino)phenyl)(cyano)methylene)-2,5-dibromo-cyclohexadien-1-ylidene]malonitrile
Uniqueness
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
83950-36-1 |
|---|---|
Fórmula molecular |
C56H78N8O8S |
Peso molecular |
1023.3 g/mol |
Nombre IUPAC |
[4-(aminomethyl)-4-ethylcyclohexa-2,5-dien-1-ylidene]-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]-[4-(dimethylamino)phenyl]azanium;sulfate |
InChI |
InChI=1S/2C28H39N4O2.H2O4S/c2*1-5-28(21-29)14-12-25(13-15-28)32(24-8-6-23(7-9-24)30(3)4)27-11-10-26(20-22(27)2)31(16-18-33)17-19-34;1-5(2,3)4/h2*6-15,20,33-34H,5,16-19,21,29H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
VSKMATUHECNSID-UHFFFAOYSA-L |
SMILES canónico |
CCC1(C=CC(=[N+](C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)N(CCO)CCO)C)C=C1)CN.CCC1(C=CC(=[N+](C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)N(CCO)CCO)C)C=C1)CN.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




